4-Methoxy-2-(methoxymethoxy)phenol

Beschreibung

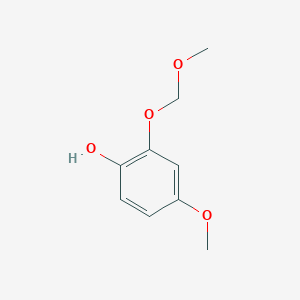

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12O4 |

|---|---|

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

4-methoxy-2-(methoxymethoxy)phenol |

InChI |

InChI=1S/C9H12O4/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5,10H,6H2,1-2H3 |

InChI-Schlüssel |

RZAPSMCEYIDNLU-UHFFFAOYSA-N |

Kanonische SMILES |

COCOC1=C(C=CC(=C1)OC)O |

Herkunft des Produkts |

United States |

Synthesis and Properties of 4 Methoxy 2 Methoxymethoxy Phenol

Synthetic Approach via Precursor 4-Methoxybenzene-1,2-diol (B1361131)

The logical precursor for the synthesis of 4-Methoxy-2-(methoxymethoxy)phenol is 4-methoxybenzene-1,2-diol (4-methoxycatechol). This catechol derivative can be prepared through several established methods. One common route involves the reaction of phenol (B47542) with methanol (B129727) in the presence of a catalyst. Another approach is the oxidation of methoxybenzene (anisole) or related compounds.

Once 4-methoxybenzene-1,2-diol is obtained, the target compound can be synthesized through the selective protection of one of the two phenolic hydroxyl groups.

Selective Protection with a Methoxymethyl (MOM) Group

The selective protection of one hydroxyl group in a catechol system is a common challenge in organic synthesis. To form this compound, the hydroxyl group at the 2-position of 4-methoxybenzene-1,2-diol must be converted to a MOM ether while the hydroxyl at the 1-position remains free.

This transformation would typically involve the reaction of 4-methoxybenzene-1,2-diol with one equivalent of chloromethyl methyl ether (MOM-Cl) and a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert solvent like dichloromethane (B109758). The stoichiometry of the reagents is crucial to favor mono-protection over di-protection of both hydroxyl groups. The slightly different steric and electronic environments of the two hydroxyl groups in 4-methoxybenzene-1,2-diol may offer a degree of selectivity.

Inferred Physicochemical Properties

Interactive Table: Inferred Properties of this compound

| Property | Inferred Value/Description | Basis for Inference |

| Molecular Formula | C9H12O4 | Sum of atoms in the structure |

| Molecular Weight | 184.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar substituted phenols and MOM ethers |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water | Typical for moderately polar organic molecules |

| Boiling Point | Higher than its precursor due to increased molecular weight, likely >250 °C | General trend for protected phenols |

| Acidity (pKa) | The remaining phenolic proton is expected to be less acidic than in the diol precursor due to the electronic effect of the MOM ether | Electronic effects of ether groups on phenols |

Research Findings on Structurally Related Compounds

To provide context, the properties of several structurally related and documented compounds are presented below. These compounds share some of the structural features of this compound.

Interactive Table: Properties of Related Phenolic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Methoxyphenol (B1676288) | 150-76-5 | C7H8O2 | 124.14 | Used as a polymerization inhibitor and synthetic intermediate. chemicalbook.com |

| 4-Methoxybenzene-1,2-diol | 3934-97-2 | C7H8O3 | 140.14 | Colorless crystal, used in cosmetics and as a potential drug precursor. scbt.com |

| 4-(Methoxymethyl)phenol | 5355-17-9 | C8H10O2 | 138.16 | Boiling point of 222.8 °C; has shown antibacterial activity. researchgate.net |

| 2-Methoxy-4-(methoxymethyl)phenol | 5533-03-9 | C9H12O3 | 168.19 | Used as a fragrance ingredient (also known as Methyl vanillyl ether). google.com |

| 4-(2-Methoxyethyl)phenol | 56718-71-9 | C9H12O2 | 152.19 | An intermediate in the synthesis of the beta-blocker Metoprolol. mdpi.comgoogle.comencyclopedia.pub |

Synthetic Methodologies for this compound and its Related Congeners

The synthesis of specifically substituted phenols is a cornerstone of modern organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and materials science. The compound this compound serves as a valuable intermediate, incorporating both a methoxy (B1213986) activating group and a methoxymethyl (MOM) protected phenol. This strategic protection allows for selective reactions at other positions on the aromatic ring before the final deprotection to reveal the free phenol. This article explores the synthetic methodologies for preparing this compound and its analogs, focusing on the introduction of the MOM group, the synthesis of the core phenolic structure, and overarching synthetic strategies.

Chemical Reactivity and Transformations of 4 Methoxy 2 Methoxymethoxy Phenol

Mechanistic Investigations of Selective Deprotection of the Methoxymethyl Ether

The methoxymethyl (MOM) ether serves as a common protecting group for phenols due to its stability under various conditions. researchgate.net However, its selective removal is a crucial step in many synthetic pathways. The deprotection of the MOM group in 4-Methoxy-2-(methoxymethoxy)phenol can be achieved through several methods, primarily categorized into acid-catalyzed and alternative chemical pathways.

Acid-Catalyzed Removal Mechanisms

Acid-catalyzed hydrolysis is a standard method for the deprotection of MOM ethers. scispace.comwikipedia.org The mechanism involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to release the phenol (B47542) and generate a methoxymethyl cation. This cation is then captured by a nucleophile, such as water, to form methanol (B129727) and formaldehyde.

Commonly used acids for this purpose include hydrochloric acid and sulfuric acid. scispace.comnih.gov However, due to concerns about the handling and disposal of these strong mineral acids, solid acid catalysts have emerged as a more environmentally friendly alternative. scispace.comnih.gov

One such example is the use of Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·aq), both in bulk and supported on silica. researchgate.netscispace.comnih.gov This catalyst has demonstrated high efficiency in the deprotection of various phenol methoxymethyl ethers, with reactions often reaching high to quantitative yields in under an hour. scispace.comnih.gov The reaction conditions, such as solvent and temperature, play a significant role in the reaction's success. For instance, using methanol as a solvent allows the bulk Wells-Dawson catalyst to dissolve, leading to fast reactions and excellent yields (e.g., 98% within 45 minutes at 65°C). scispace.comnih.gov

Another effective solid acid catalyst is silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂). organic-chemistry.orgresearchgate.net This heterogeneous catalyst allows for the chemoselective deprotection of phenolic MOM ethers at room temperature in dichloromethane (B109758) (DCM), with the advantage of simple work-up procedures involving filtration and solvent removal. organic-chemistry.org This method is highly selective for phenolic MOM ethers, leaving other functional groups intact. organic-chemistry.org

Table 1: Acid-Catalyzed Deprotection of Phenolic MOM Ethers

| Catalyst | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Wells-Dawson heteropolyacid | Substrate | Methanol | 65°C | 45 min | 98% | nih.gov |

| Silica-supported sodium hydrogen sulfate | Substrate | Dichloromethane | Room Temp | 10 min | High | organic-chemistry.orgresearchgate.net |

Alternative Chemical Deprotection Pathways

Beyond traditional acid catalysis, several other chemical methods have been developed for the deprotection of MOM ethers, offering different levels of selectivity and milder reaction conditions.

A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile (B52724) has been shown to effectively deprotect aromatic MOM ethers. acs.orgrsc.org The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the phenol. acs.org Interestingly, using triethylsilyl triflate (TESOTf) instead of TMSOTf can lead to the direct conversion of the MOM ether to a triethylsilyl (TES) ether. acs.org

Another mild and rapid method involves the use of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH). researchgate.net This system can deprotect a variety of MOM ethers, including those of phenols, in less than ten minutes with high yields and selectivity in the presence of other protecting groups. researchgate.net

Bismuth triflate in an aqueous medium has also been reported as a highly efficient and convenient reagent for the deprotection of methoxymethyl ethers. semanticscholar.org

Table 2: Alternative Deprotection Methods for Phenolic MOM Ethers

| Reagent(s) | Solvent | Temperature | Time | Yield | Reference |

| TMSOTf, 2,2′-bipyridyl | Acetonitrile | Room Temp | Varies | High | acs.orgrsc.org |

| ZnBr₂, n-PrSH | Not specified | Not specified | < 10 min | High | researchgate.net |

| Bismuth triflate | Aqueous medium | Not specified | Varies | High | semanticscholar.org |

Reactions at the Free Phenolic Hydroxyl Group

The free phenolic hydroxyl group in this compound is a key site for various chemical transformations. Its acidic nature allows it to readily undergo reactions typical of phenols.

One of the fundamental reactions is its conversion to a phenoxide ion upon treatment with a base like sodium hydroxide. byjus.com This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions.

Furthermore, the hydroxyl group can be acylated or alkylated to introduce different functional groups. For instance, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. These derivatization strategies are crucial for modifying the properties of the parent molecule and for the synthesis of more complex structures. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and methoxy (B1213986) groups. byjus.comlibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.com

Given the substitution pattern of this compound, the positions available for electrophilic attack are C5 and C6. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Treatment with nitric acid introduces a nitro group (-NO₂) onto the ring. byjus.commasterorganicchemistry.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, results in the substitution of hydrogen atoms with halogen atoms. byjus.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Kolbe-Schmidt Reaction: The carboxylation of the phenoxide ion using carbon dioxide to introduce a carboxylic acid group, typically at the ortho position. byjus.comlibretexts.org

The specific conditions for these reactions would need to be optimized for this compound to achieve the desired substitution pattern.

Derivatization Reactions of the Compound for Synthetic Diversification

The ability to selectively modify different parts of the this compound molecule allows for extensive synthetic diversification. This is particularly valuable in the development of new compounds with specific biological or material properties. nih.gov

Functionalization of the Phenolic Position

Functionalization at the phenolic hydroxyl group is a common strategy for creating derivatives. nih.gov As mentioned previously, this can involve simple acid-base reactions to form phenoxides, which can then act as nucleophiles in Williamson ether synthesis or other substitution reactions.

Esterification of the phenolic hydroxyl is another important derivatization. This can be achieved by reacting the phenol with carboxylic acids, acid chlorides, or anhydrides. The resulting esters can have significantly different properties compared to the parent phenol.

The selective derivatization of the phenolic hydroxyl in the presence of the MOM-protected hydroxyl group is a key advantage offered by this compound, allowing for controlled and stepwise synthesis of complex molecules.

Modifications of the Aromatic Nucleus

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, a common characteristic of phenol and its derivatives. The electron-donating nature of the hydroxyl and methoxy groups activates the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmsu.edustackexchange.com The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl function, allowing for selective reactions on the aromatic nucleus. upm.edu.mygoogle.com

Research into the modification of the aromatic nucleus of similar phenol derivatives has explored various electrophilic substitution reactions, including nitration and formylation.

Nitration:

The nitration of methoxy-substituted phenols can lead to the introduction of a nitro group onto the aromatic ring. For instance, the nitration of 4-methoxyphenol (B1676288) with nitrous acid in an aqueous acid solution yields 4-methoxy-2-nitrophenol. rsc.org This suggests that the position ortho to the hydroxyl group (and meta to the methoxy group) is a reactive site for nitration. In the case of this compound, the MOM-protected hydroxyl group and the methoxy group would similarly direct incoming electrophiles.

A common method for the synthesis of 4-methoxy-2-nitroaniline (B140478) involves the acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis. google.comorgsyn.org This multi-step process is often employed to control the regioselectivity and avoid over-reaction. libretexts.org

Formylation:

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is another key modification. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), has been shown to be effective for a range of electron-rich aromatic rings, including phenols and methoxybenzenes. researchgate.net The regioselectivity of this process is influenced by the directing effects of the existing substituents.

For phenols, ortho-formylation is often favored. orgsyn.org For example, the formylation of various phenols using magnesium chloride, triethylamine, and paraformaldehyde results in high yields of salicylaldehydes, with the reaction occurring exclusively at the ortho position. orgsyn.org In the context of this compound, the directing influence of the MOM-protected hydroxyl and the methoxy groups would likely lead to formylation at specific positions on the aromatic ring. Studies on the formylation of methoxyphenyl boronic acids have also provided insights into the regiochemical outcomes of such reactions. uniroma1.it

The following table summarizes the expected electrophilic substitution reactions on the aromatic nucleus of this compound based on the reactivity of similar compounds.

| Reaction | Reagents | Expected Product(s) | Reference(s) |

| Nitration | Nitrous acid / Aqueous acid | 4-Methoxy-2-(methoxymethoxy)-x-nitrophenol | rsc.org |

| Formylation | Dichloromethyl methyl ether / TiCl₄ | Formyl-4-methoxy-2-(methoxymethoxy)phenol | researchgate.net |

| Formylation | MgCl₂, Et₃N, Paraformaldehyde | Ortho-formylated product | orgsyn.org |

Exploration of Oxidative and Reductive Transformations Involving the Compound

The chemical behavior of this compound under oxidative and reductive conditions is of significant interest, particularly in the context of its potential applications and degradation pathways.

Oxidative Transformations:

Phenolic compounds are generally susceptible to oxidation. libretexts.org The oxidation of 4-methoxyphenol with nitrous acid, for example, can lead to the formation of benzoquinone, indicating that the aromatic ring can be oxidized under certain conditions. rsc.org Another study demonstrated the oxidation of p-anisaldehyde to 4-methoxyphenol using hydrogen peroxide and a diselenide catalyst, followed by alkaline hydrolysis, with a high yield of 93%. chemicalbook.commdma.ch

The methoxymethyl group itself can be involved in oxidative processes. Vanillyl-alcohol oxidase, an enzyme from Penicillium simplicissimum, catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol. semanticscholar.org In this reaction, the methoxymethyl group is cleaved, and the aromatic product, 4-hydroxybenzaldehyde, is formed. semanticscholar.org This enzymatic transformation highlights a potential biological degradation pathway for compounds containing the methoxymethyl ether moiety.

Reductive Transformations:

Reductive transformations involving this compound could target different parts of the molecule. For instance, if a nitro group were introduced onto the aromatic ring, it could be subsequently reduced to an amino group.

A relevant example is the reduction of α-methoxy-4-hydroxyacetophenone. A single-step reduction using hydrogen gas in the presence of a hydrogenation catalyst can directly produce 4-(2'-methoxyethyl)phenol in a major amount. google.com This process involves the reduction of a ketone to a methylene (B1212753) group. While this specific functional group is not present in this compound, it demonstrates a type of reduction that can occur on a substituted phenol.

The methoxymethyl protecting group is generally stable under many reductive conditions. However, its removal, or deprotection, is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions. nih.govorganic-chemistry.org For example, solid acid catalysts like silica-supported sodium hydrogen sulfate or heteropolyacids have been used for the efficient deprotection of phenolic methoxymethyl ethers. nih.govorganic-chemistry.org Trialkylsilyl triflates in the presence of 2,2′-bipyridyl have also been employed for the chemoselective deprotection of aromatic MOM ethers. acs.org

The following table provides a summary of potential oxidative and reductive transformations based on related compounds.

| Transformation Type | Reaction/Process | Reagents/Conditions | Resulting Functional Group/Product | Reference(s) |

| Oxidative | Oxidation of the aromatic ring | Nitrous acid | Benzoquinone derivative | rsc.org |

| Oxidative | Oxidative demethylation of the methoxymethyl group | Vanillyl-alcohol oxidase | Aldehyde (e.g., 4-hydroxybenzaldehyde) | semanticscholar.org |

| Reductive | Reduction of a ketone (on a related compound) | H₂, Hydrogenation catalyst | Methylene group | google.com |

| Deprotection (Reductive Cleavage) | Removal of the MOM group | Acid catalyst (e.g., H₂SO₄, HCl) | Phenol | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. For a purified sample of 4-Methoxy-2-(methoxymethoxy)phenol, GC would show a single peak, confirming its purity. The mass spectrometer would then provide the mass spectrum corresponding to this peak. The spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound (C₉H₁₂O₄).

The fragmentation pattern provides further structural validation. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether linkages.

Loss of a methoxymethyl radical (•CH₂OCH₃, mass 45) from the parent ion to give a fragment ion at m/z 139.

Loss of a methyl radical (•CH₃, mass 15) from the 4-methoxy group to yield a fragment at m/z 169.

Further fragmentation of these primary ions would also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Identity |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - •CH₃]⁺ |

| 139 | [M - •CH₂OCH₃]⁺ |

| 124 | [M - •CH₂OCH₃ - •CH₃]⁺ |

While standard MS provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition. The calculated exact mass for C₉H₁₂O₄ is 184.0736 u. An experimental HRMS measurement matching this value would provide unequivocal confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its specific structural features.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) and the ether linkages would also give rise to strong, characteristic bands. Specifically, the aryl-alkyl ether (methoxy groups) and the acetal (B89532) (methoxymethoxy group) would show distinct C-O stretching absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically result in several bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3600 | Stretching (broad) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Aryl Ether) | 1230-1270 | Stretching |

| C-O (Acetal) | 1050-1150 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light. The benzene ring in this compound, substituted with auxochromic groups (hydroxyl and methoxy), acts as a significant chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The π → π* transitions of the aromatic system typically give rise to strong absorptions. The presence of the hydroxyl and methoxy (B1213986) groups, which are electron-donating, is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene to longer wavelengths. The exact positions and intensities of these absorption maxima (λmax) are sensitive to the solvent used for the analysis.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Predicted Wavelength (λmax) | Chromophore |

| π → π* | ~270-290 nm | Substituted Benzene Ring |

Integrated Spectroscopic Analysis for Comprehensive Structural Validation

While IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system of this compound, a comprehensive structural validation requires the integration of multiple spectroscopic techniques. By combining the data from IR and UV-Vis spectroscopy with that from other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), a complete and unambiguous structural assignment can be made.

The IR data confirms the presence of the key hydroxyl, ether, and aromatic functionalities. The UV-Vis data corroborates the existence of the substituted aromatic chromophore. NMR spectroscopy would provide detailed information about the carbon and proton environments, establishing the connectivity of the atoms within the molecule. Finally, Mass Spectrometry would determine the molecular weight and provide fragmentation patterns that further support the proposed structure. The collective evidence from these complementary techniques would lead to the unequivocal validation of the structure of this compound.

Theoretical and Computational Investigations of 4 Methoxy 2 Methoxymethoxy Phenol

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.gov These methods are used to investigate the electronic structure and properties of molecules, providing a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For phenolic compounds, this involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis further explores different spatial arrangements (conformers) arising from the rotation around single bonds and identifies the most stable conformers. For similar molecules, studies have utilized methods like B3LYP with basis sets such as 6-31G(d) to achieve optimized geometries. lclark.eduresearchgate.net

Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO analysis)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap often indicating higher chemical reactivity and lower kinetic stability. researchgate.net For related phenolic compounds, HOMO-LUMO analyses have been performed to understand their electronic transitions and reactivity. sciencepublishinggroup.comnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.40 |

Note: This table is for illustrative purposes only and does not represent actual data for 4-Methoxy-2-(methoxymethoxy)phenol.

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. sciencepublishinggroup.com By calculating vibrational frequencies and chemical shifts, these theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds at the molecular level.

Assessment of Solvent Effects Using Computational Models (e.g., Polarizable Continuum Model)

Chemical reactions are often carried out in a solvent, which can significantly influence their outcome. nih.gov Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the solute molecule. lclark.edunih.gov PCM treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated environment.

Investigation of Electronic and Optical Properties (e.g., Non-Linear Optical Properties)

Theoretical methods can be employed to investigate the electronic and optical properties of molecules. This includes the calculation of dipole moments, polarizability, and hyperpolarizability, which are related to a material's non-linear optical (NLO) response. lclark.eduresearchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. researchgate.net

Thermodynamic and Kinetic Studies via Computational Methods

As of the latest available scientific literature, detailed theoretical and computational investigations focusing specifically on the thermodynamic and kinetic properties of this compound are not present in publicly accessible research databases. While computational methods, such as Density Functional Theory (DFT), are frequently employed to study the structural, electronic, and energetic properties of related phenolic and methoxy-substituted compounds, dedicated studies providing thermodynamic and kinetic data for this compound have not been published.

Computational chemistry serves as a powerful tool for predicting molecular geometries, reaction mechanisms, and various thermodynamic parameters like enthalpy, entropy, and Gibbs free energy. Similarly, kinetic studies through computational approaches can elucidate reaction pathways and determine activation energies, offering insights into the reactivity and stability of a compound.

Although such detailed analyses are available for other structurally similar molecules, the specific thermodynamic and kinetic profile of this compound, derived from computational methods, remains an area for future research. The absence of this specific data precludes the presentation of detailed research findings or data tables in this section.

Applications of 4 Methoxy 2 Methoxymethoxy Phenol in Complex Organic Synthesis

Role as a Synthetic Intermediate in the Total Synthesis of Natural Products

While direct examples of the total synthesis of natural products explicitly using 4-Methoxy-2-(methoxymethoxy)phenol are not extensively documented in readily available literature, the structural motif it represents is of significant importance. The 4-methoxy-2-hydroxyphenol core is a key feature in several complex natural products. For instance, the biosynthesis of the potent analgesic morphine, a major alkaloid of opium, proceeds through the intermediate (S)-reticuline, which features a 4-hydroxy-3-methoxyphenyl group attached to a tetrahydroisoquinoline core. The precise arrangement of the hydroxyl and methoxy (B1213986) groups is crucial for the subsequent enzymatic cyclizations that form the characteristic pentacyclic structure of morphine. wikipedia.org The use of a protected precursor like this compound would be a logical strategy in a laboratory total synthesis to control the reactivity of the phenolic hydroxyl groups during the construction of the molecular backbone.

The strategic protection of one hydroxyl group, as in this compound, allows for selective reactions at the unprotected phenolic hydroxyl or other positions on the aromatic ring, a common requirement in the intricate sequences of natural product synthesis.

Utilization as a Building Block in the Preparation of Advanced Pharmaceutical Scaffolds

Guaiacol (B22219) and its derivatives have long been recognized for their therapeutic properties and as precursors for a variety of pharmaceutical compounds. patsnap.com Guaiacol itself has been used as an expectorant and its derivatives have been investigated for a range of medicinal applications. nih.gov For example, pharmaceutical compositions containing guaiacol or its derivatives have been explored for the treatment of heartburn and constipation. google.com

The structural framework of this compound is particularly relevant for the synthesis of advanced pharmaceutical scaffolds. Lignin-derived guaiacols are being investigated as platform chemicals for the modular synthesis of nitrogen-containing heterocycles such as 1,2,3,4-tetrahydroquinolines and benzomorpholines, which are prevalent in many biologically active compounds. nih.govrsc.org Furthermore, derivatives of 4-hydroxyphenyl compounds have been synthesized and evaluated as potent STAT6 inhibitors, which are therapeutic targets for allergic conditions like asthma. nih.gov The synthesis of such complex molecules often requires the differential protection of hydroxyl groups, highlighting the utility of intermediates like this compound.

Derivatives of 4-alkoxy-2-phenylquinoline have been prepared and shown to exhibit potent antiplatelet activity, with some compounds being significantly more active than indomethacin. nih.gov The synthesis of these quinoline (B57606) derivatives would benefit from a starting material where the phenolic hydroxyl groups are appropriately protected to direct the synthetic route.

| Pharmaceutical Application Area | Relevant Guaiacol/Phenol (B47542) Derivative | Therapeutic Target/Use | Reference |

| Neurology | Guaiacol | Adult polyglucosan body disease | nih.gov |

| Gastroenterology | Guaiacol and its derivatives | Heartburn, constipation | google.comgoogle.com |

| Anti-inflammatory/Allergy | 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives | STAT6 inhibition | nih.gov |

| Cardiovascular | 4-alkoxy-2-phenylquinoline derivatives | Antiplatelet agents | nih.gov |

| Cancer/Tumor Inhibition | 3-(3,5-dimethoxyphenoxy)phenol | Crown gall tumor inhibition | nih.gov |

Application in the Synthesis of Functional Organic Materials and Polymers

The phenolic structure of this compound makes it an excellent candidate for the synthesis of functional organic materials and polymers. A closely related compound, 4-vinylguaiacol, derived from the decarboxylation of ferulic acid, has been successfully employed as a bio-based monomer for the production of both thermoplastics and thermoset polymers. acs.org The phenolic hydroxyl group in these monomers can be protected, for instance with silyl (B83357) groups, to facilitate controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Furthermore, an epoxy-functionalized derivative of 4-vinylguaiacol has been used to create bio-based, degradable star polymers. rsc.org This demonstrates the potential for converting guaiacol-type structures into multifunctional monomers for advanced polymer synthesis. The presence of the methoxy and protected hydroxyl groups in this compound offers multiple sites for further functionalization, enabling the creation of a diverse range of monomers for various polymerization methods.

| Polymer Type | Monomer Precursor (Guaiacol Derivative) | Polymerization Method | Key Feature | Reference |

| Thermoplastics | Protected 4-vinylguaiacol derivatives | Controlled Radical Polymerization (RAFT) | Bio-based, functional phenolic polymers | acs.org |

| Thermosets | Divinylbenzene-like monomers from MVP | Thermal crosslinking | Bio-based thermosets | acs.org |

| Star Polymers | Epoxy-functionalized 4-vinylguaiacol | RAFT/Ring-Opening Copolymerization (ROCOP) | Degradable, bio-based star polymers | rsc.org |

Strategic Employment of the Methoxymethoxy Group for Orthogonal Protection in Multi-Step Syntheses

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols in organic synthesis due to its ease of introduction and stability under a range of conditions, particularly basic and weakly acidic media. wikipedia.org In a molecule like this compound, the MOM group serves to differentiate the two hydroxyl functionalities of the parent catechol derivative (4-methoxycatechol). This is a classic example of an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of another.

The MOM ether of a phenol can be cleaved under specific acidic conditions. A simple and efficient method for the chemoselective deprotection of phenolic MOM ethers utilizes silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst at room temperature. acs.org This mild condition allows for the deprotection of the phenolic MOM ether while other acid-sensitive groups in a complex molecule may remain intact.

This orthogonal strategy is invaluable in multi-step syntheses. For example, the free phenolic hydroxyl group of this compound can be reacted, for instance, through etherification or esterification. Subsequently, the MOM group can be selectively removed to reveal the second hydroxyl group, which can then undergo a different chemical transformation. This level of control is crucial for the efficient and high-yield synthesis of complex target molecules. The compatibility of various protecting groups for phenolic hydroxyls under different reaction conditions is a key consideration in synthetic planning. scirp.org

Development of Novel Reagents and Catalysts Derived from the Compound

While specific reagents and catalysts derived directly from this compound are not widely reported, the catechol moiety is a well-known ligand for various metals and has been employed in catalysis. Substituted catechols can be electrochemically oxidized to quinones, which are reactive intermediates. marquette.edu The redox properties of the catechol unit suggest that derivatives of this compound could be precursors to novel redox-active reagents or catalysts.

The enzyme Catechol-O-methyltransferase, for example, utilizes a catechol substrate in its active site to perform methylation reactions. nih.gov This biological precedent underscores the potential for catechol derivatives to participate in catalytic cycles. Urushiol analogues, which are 3- or 4-substituted catechols, have been synthesized and their electrochemical properties studied for applications such as anticorrosion coatings. nih.gov The ability to functionalize the catechol ring, which is facilitated by protecting one of the hydroxyl groups as in this compound, opens up possibilities for designing new ligands with tailored electronic and steric properties for use in homogeneous catalysis. For example, the synthesis of phosphodiesterase-4 (PDE4) modulators has been reported using 4- and 5-substituted catechol derivatives. google.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly becoming a prerequisite for the development of new synthetic methodologies. nih.gov For a compound like 4-Methoxy-2-(methoxymethoxy)phenol, future research will likely focus on environmentally benign synthetic routes.

Key areas of investigation would include:

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards water, supercritical fluids like CO2, or biodegradable solvents. worktribe.com

Catalytic over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. The synthesis of related methoxyphenols has seen the use of catalysts like copper chloride (II) and diselenides. chemicalbook.com

Energy-Efficient Reaction Conditions: Exploring methods like microwave-assisted synthesis or mechanochemistry (ball milling) to reduce energy consumption and reaction times. nih.gov Infrared irradiation has been successfully used as a non-conventional energy source for the synthesis of related phenol (B47542) derivatives, offering a solvent-free alternative. researchgate.net

Renewable Feedstocks: Investigating the synthesis of the phenol backbone from bio-based resources rather than petroleum-derived precursors.

A hypothetical green synthesis of this compound could start from a renewable resource, utilize a solid-supported catalyst in a green solvent, and be driven by an energy-efficient method like microwave irradiation.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The precise placement of functional groups on a phenol ring is a significant challenge in synthetic chemistry. For this compound, with its specific substitution pattern, the development of highly selective catalytic systems is paramount.

Future research in this area will likely target:

Regioselective Catalysis: Designing catalysts that can direct the introduction of the methoxymethoxy group specifically to the ortho position of 4-methoxyphenol (B1676288). Palladium-catalyzed dehydrogenation-coupling-aromatization has been shown to be effective for the site-selective synthesis of ortho-substituted phenols from cyclohexanols and primary alcohols. acs.org

Enantioselective Catalysis: For derivatives of this compound that are chiral, developing catalysts that can produce a single enantiomer is crucial, particularly for applications in life sciences.

Novel Catalyst Materials: Investigating the use of nanomaterials, metal-organic frameworks (MOFs), and enzymatic catalysts to improve reaction efficiency and catalyst recyclability. nih.gov CoS2/MoS2 catalysts have demonstrated high selectivity in the conversion of phenols to aromatic hydrocarbons. rsc.org

An example of a research goal would be to develop a reusable solid-phase catalyst that facilitates the one-pot synthesis of this compound from simple precursors with high yield and selectivity.

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The true potential of this compound lies in its use as a building block for more complex molecules with tailored properties. The methoxymethoxy (MOM) group is a common protecting group for phenols, which can be selectively removed under acidic conditions. This allows for further functionalization at the 2-position.

Future work will likely involve creating derivatives for:

Materials Science: Incorporating the phenolic structure into polymers to enhance properties like thermal stability or antioxidant capabilities.

Medicinal Chemistry: Using the core structure as a scaffold for the synthesis of new bioactive compounds. The synthesis of tyramine (B21549) derivatives with methoxy-substituted phenols has shown promise in identifying tyrosinase inhibitors. nih.gov

Probe Development: Designing fluorescent probes for the detection of specific analytes, where the electronic properties of the substituted phenol can be fine-tuned.

A potential research project could involve the synthesis of a series of derivatives where the 2-position is modified with different functional groups to screen for biological activity or novel material properties.

Further Integration of Computational Chemistry with Experimental Studies

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. researchgate.net

For this compound, computational studies could be employed to:

Predict Reaction Mechanisms: Using Density Functional Theory (DFT) to model reaction pathways and transition states for its synthesis, helping to optimize reaction conditions. researchgate.net

Elucidate Spectroscopic Data: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Design Novel Derivatives: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of designed derivatives before their synthesis, saving time and resources. mdpi.com

Understand Intermolecular Interactions: Modeling how derivatives of this compound might interact with biological targets or other molecules in a material. nih.gov

The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of new applications for this class of compounds.

Expanding the Scope of Synthetic Utility in Uncharted Chemical Transformations

While the methoxymethoxy group is primarily known as a protecting group, its influence on the reactivity of the aromatic ring could be exploited in novel chemical transformations.

Future research could explore:

Directed Ortho-Metalation: Investigating whether the methoxymethoxy group can direct lithiation or other metalation reactions to the adjacent position, enabling further functionalization.

Novel Rearrangement Reactions: Exploring the possibility of acid-catalyzed rearrangement reactions involving the methoxymethoxy group.

Photochemical Reactions: Investigating the photochemical properties of the compound and its derivatives, potentially leading to applications in photoredox catalysis or as photoresponsive materials. Substituted phenols have been shown to act as recyclable organophotoredox catalysts. acs.org

A forward-thinking research direction would be to explore the use of this compound as a precursor in cascade reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.